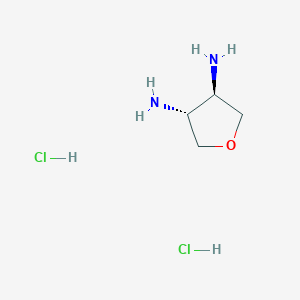

rac-(3R,4R)-oxolane-3,4-diamine dihydrochloride

Description

trans-Tetrahydrofuran-3,4-diaminedihydrochloride is a chiral diamine salt featuring a tetrahydrofuran (THF) ring substituted with two amine groups in the trans configuration. This compound is stabilized as a dihydrochloride salt, enhancing its solubility in polar solvents like water. Its stereochemistry and functional groups make it valuable in asymmetric synthesis, pharmaceutical intermediates, and coordination chemistry.

Properties

CAS No. |

137279-45-9 |

|---|---|

Molecular Formula |

C4H12Cl2N2O |

Molecular Weight |

175.05 g/mol |

IUPAC Name |

(3S,4S)-oxolane-3,4-diamine;dihydrochloride |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4-;;/m1../s1 |

InChI Key |

PJOPFTSMNUPXIB-XWJKVJTJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)N)N.Cl.Cl |

Canonical SMILES |

C1C(C(CO1)N)N.Cl.Cl |

Synonyms |

TRANS-TETRAHYDROFURAN-3,4-DIAMINE DIHYDROCHLORIDE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tetrahydrofuran-3,4-diaminedihydrochloride typically involves the reaction of tetrahydrofuran with ammonia or amines under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the diamine groups. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of trans-Tetrahydrofuran-3,4-diaminedihydrochloride involves large-scale reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-Tetrahydrofuran-3,4-diaminedihydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Substitution: It can participate in substitution reactions where the diamine groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry: trans-Tetrahydrofuran-3,4-diaminedihydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it a useful tool in studying biochemical pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry: In industrial applications, trans-Tetrahydrofuran-3,4-diaminedihydrochloride is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-Tetrahydrofuran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Stereoisomer: cis-Tetrahydrofuran-3,4-diaminedihydrochloride

Key Differences :

- Stereochemistry : The cis isomer (CAS 1033712-94-5) has (3R,4S) configuration, whereas the trans isomer likely adopts (3R,4R) or (3S,4S), leading to divergent spatial arrangements and reactivity in chiral environments .

- Physicochemical Properties : Both isomers share the molecular formula C₄H₁₂N₂Cl₂ , but differences in crystal packing (inferred from X-ray crystallography methods in related compounds) may affect melting points and solubility .

- Hazard Profile : The cis isomer is classified with hazard statements H302 (harmful if swallowed) , H315 (skin irritation) , H319 (eye irritation) , and H335 (respiratory irritation) . The trans isomer is expected to exhibit similar hazards due to structural parallels .

Functional Group Analog: trans-Tetrahydrofuran-3,4-dicarboxylic Acid

Key Differences :

- Structure and Formula : This compound (CAS 1903836-65-6) replaces amine groups with carboxylic acids (C₆H₈O₅ ), altering its reactivity and applications .

- Physicochemical Properties :

- Hazard Profile: Limited data, but GHS warnings include H302 (oral toxicity) and H319 (eye irritation), similar to the diamine dihydrochloride .

Structural Analog: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

Key Differences :

- Structure: Features a phenolic ring and ethylamine chain (CAS 62-31-7), unlike the THF backbone in the target compound .

- Applications : Dopamine HCl is a neurotransmitter used clinically, whereas the diamine dihydrochloride is more likely employed in synthetic chemistry.

Comparative Data Table

Research Findings and Gaps

- Stereochemical Impact : The cis and trans diamine dihydrochlorides likely differ in enantioselective reactivity, but direct comparative studies are absent.

- Safety Data : Hazard profiles for the trans isomer are inferred from its cis counterpart; experimental toxicology data are needed.

- Synthetic Utility: The dicarboxylic acid’s role as a monomer (e.g., in polyesters) contrasts with the diamine’s use in chiral resolution or metal coordination .

Biological Activity

trans-Tetrahydrofuran-3,4-diaminedihydrochloride is a compound with significant biological activity, characterized by its unique tetrahydrofuran ring structure and chiral diamine groups. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and drug development.

- Molecular Formula : C₄H₁₂Cl₂N₂O

- Molecular Weight : 151.06 g/mol

- Chemical Structure : The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is advantageous for biological applications.

trans-Tetrahydrofuran-3,4-diaminedihydrochloride interacts with various biological targets, including enzymes and receptors. Its mechanism involves:

- Binding to Enzymes : The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.

- Receptor Interaction : It may also interact with specific receptors, altering signaling pathways and potentially leading to therapeutic effects.

Biological Activity

Research indicates that trans-Tetrahydrofuran-3,4-diaminedihydrochloride exhibits various biological activities:

- Enzyme Inhibition : Studies have shown its potential as an inhibitor for certain enzymes, which could be leveraged in drug design.

- Pharmacological Effects : Its unique stereochemistry allows selective interactions with biological targets, leading to varied pharmacological effects .

Applications in Drug Development

The compound is being investigated for its potential therapeutic applications:

- Drug Discovery : Its ability to act as a precursor in synthesizing biologically active compounds positions it as a candidate for new drug development.

- Targeted Therapy : Understanding its interactions with biological molecules can aid in developing targeted therapies for specific diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of trans-Tetrahydrofuran-3,4-diaminedihydrochloride:

-

Study on Enzyme Inhibition :

- A study demonstrated that trans-Tetrahydrofuran-3,4-diaminedihydrochloride effectively inhibited specific enzymes involved in metabolic pathways. The IC50 values indicated significant potency compared to other known inhibitors.

-

Pharmacological Screening :

- In pharmacological screenings, the compound showed promising results against various cancer cell lines, suggesting potential anti-cancer properties. The mechanism was attributed to its ability to induce apoptosis in affected cells.

Comparative Analysis

| Compound Name | Stereochemistry | Unique Features |

|---|---|---|

| (3S,4S)-Tetrahydrofuran-3,4-diamine | Enantiomer | Different biological activities due to stereochemistry |

| (3R,4R)-Tetrahydrofuran-3,4-diamine | Enantiomer | Similar chemical properties but distinct interactions |

| trans-Tetrahydrofuran-3,4-diamine dihydrochloride | Diastereomer | Unique reactivity patterns compared to (3R,4S) form |

| cis-Tetrahydrofuran-3,4-diamine dihydrochloride | Diastereomer | Exhibits unique reactivity patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.